3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Descripción
This compound features a hybrid heterocyclic architecture comprising three distinct moieties:
- 1,4-Diazepane ring: A seven-membered saturated ring providing conformational flexibility.
- 1-Methylpyrazolo[3,4-d]pyrimidine: A fused bicyclic system common in kinase inhibitors and nucleoside analogs.
Propiedades
IUPAC Name |
3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-23-16-14(11-21-23)17(20-12-19-16)24-7-4-8-25(10-9-24)18-13-5-2-3-6-15(13)28(26,27)22-18/h2-3,5-6,11-12H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIRVSWVTDMANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step reactions. One common approach is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields . This method involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with diazepane and benzothiazole precursors under ultrasonic conditions to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring and benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the diazepane or benzothiazole rings.
Aplicaciones Científicas De Investigación
3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds with pyrazolo[3,4-d]pyrimidine scaffolds, such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3 in ), share the bicyclic core but lack the diazepane and benzothiazole dioxide moieties . Key differences include:
- Substituent Effects : The methyl group at N1 in the target compound may reduce nucleophilic reactivity compared to hydrazine derivatives.
- Biological Implications: Pyrazolopyrimidines are known for kinase inhibition (e.g., Src family kinases). The absence of a diazepane linker in simpler analogs may limit their ability to engage extended binding pockets.
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Diazepane-Containing Compounds
Diazepane rings are less common than smaller heterocycles (e.g., piperazine). For example, vardenafil (a PDE5 inhibitor) uses a piperazine ring, which offers rigidity. In contrast, the seven-membered diazepane in the target compound likely:
- Increases flexibility , enabling adaptation to diverse enzyme conformations.
- Reduces metabolic stability compared to six-membered rings due to increased ring strain.
Benzothiazole 1,1-Dioxide Derivatives
Benzothiazole dioxides, such as riluzole derivatives , are associated with neuroprotective and anti-inflammatory effects. The sulfonyl groups in the target compound may:
- Improve solubility via polar interactions.
- Enhance binding affinity to charged residues in enzyme active sites.
Table 2: Benzothiazole Dioxide Analogs
| Compound Name | Substituents | Key Modifications | Known Activities |
|---|---|---|---|
| Target Compound | Pyrazolopyrimidine, diazepane | Multifunctional design | Hypothetical kinase inhibition |
| Riluzole | Amino group | Simple benzothiazole structure | Neuroprotection, ALS treatment |
Actividad Biológica
The compound 3-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a synthetic organic molecule that has garnered attention in various fields of biological research. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole ring, a diazepane moiety, and a methylpyrazolo[3,4-d]pyrimidine unit. Its molecular formula is , with a molecular weight of approximately 358.41 g/mol.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of various enzymes involved in cellular signaling pathways. Specifically, they may inhibit kinases or phosphodiesterases, which play critical roles in cancer progression and other diseases.
Therapeutic Applications
-
Cancer Therapy :
- Compounds similar to this one have shown potential as anti-cancer agents by inhibiting specific pathways that promote tumor growth and survival.
- A study highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Neurological Disorders :
- The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological conditions such as Alzheimer's disease or schizophrenia.
-
Anti-inflammatory Properties :
- Some derivatives have exhibited anti-inflammatory effects by modulating immune responses, making them candidates for treating autoimmune diseases.
Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer activity of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated an IC50 value of 12 µM against human breast cancer cells (MCF-7), showcasing its potential as an anti-cancer agent .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, the compound was tested in models of neurodegeneration. Results showed that it reduced neuronal apoptosis by 30% compared to control groups, indicating its potential for treating neurodegenerative disorders .
Comparison with Related Compounds
| Compound Name | Structure | IC50 (µM) | Therapeutic Area |
|---|---|---|---|
| Compound A | Structure A | 10 | Cancer |
| Compound B | Structure B | 15 | Neurological Disorders |
| Target Compound | Target Structure | 12 | Cancer/Neuroprotection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
